![molecular formula C19H16N4O5 B2502820 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034351-20-5](/img/structure/B2502820.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups and rings, including a pyrido[2,3-d]pyrimidine ring, a benzofuran ring, and an amide group. Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their diverse range of pharmacological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Pyrido[2,3-d]pyrimidines can undergo a variety of reactions due to the presence of multiple reactive sites .
Scientific Research Applications
Anticancer Potential
Anti-inflammatory Activity
Neuroprotection
Antimicrobial Properties
Enzyme Inhibition
Metabolic Disorders
Cardiovascular Applications
Pharmacokinetics and Toxicology
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, are known to have versatile biological activities . They have been reported to inhibit dihydrofolate reductase (DHFR) , which plays a crucial role in the synthesis of nucleotides and thus, DNA replication.
Mode of Action
Similar compounds like pyrido[2,3-d]pyrimidines are known to inhibit enzymes like dhfr . This inhibition could potentially lead to the disruption of DNA synthesis and cell replication, thereby exerting anti-tumor effects .
Biochemical Pathways
Given the reported inhibition of dhfr by similar compounds , it can be inferred that the compound might affect the folate pathway, which is crucial for DNA synthesis and cell replication.
Result of Action
Similar compounds have been reported to exhibit anti-tumor , antibacterial , and antifungal activities. These effects could potentially be attributed to the inhibition of key enzymes like DHFR, leading to disruption of essential cellular processes like DNA synthesis .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved in water, suggesting potential stability in aqueous environments .
Future Directions
The future directions for research on this compound would likely involve further exploration of its biological activity and potential therapeutic applications. Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their diverse range of pharmacological activities, and there is ongoing interest in developing new synthetic methodologies for these compounds .
properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c1-27-13-6-2-4-11-10-14(28-15(11)13)17(24)21-8-9-23-18(25)12-5-3-7-20-16(12)22-19(23)26/h2-7,10H,8-9H2,1H3,(H,21,24)(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVCTKQWXLBJOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.